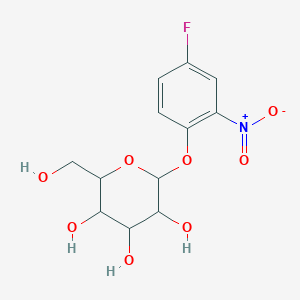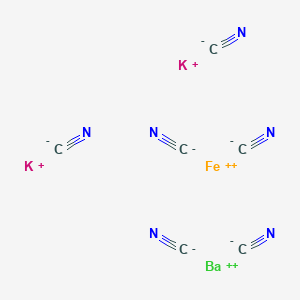
3-Chloro-4-((1-methylpiperidin-4-yl)oxy)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-4-((1-methylpiperidin-4-yl)oxy)aniline is a chemical compound with the molecular formula C12H17ClN2O It is a derivative of aniline, where the aniline ring is substituted with a chlorine atom at the 3-position and a 1-methylpiperidin-4-yloxy group at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-((1-methylpiperidin-4-yl)oxy)aniline typically involves the reaction of 3-chloroaniline with 1-methylpiperidin-4-ol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a suitable temperature, often around 80-100°C, to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification steps, such as crystallization or chromatography, are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-4-((1-methylpiperidin-4-yl)oxy)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.
Substitution: The chlorine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate and are carried out in solvents such as ethanol or dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups replacing the chlorine atom.
Wissenschaftliche Forschungsanwendungen
3-Chloro-4-((1-methylpiperidin-4-yl)oxy)aniline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-Chloro-4-((1-methylpiperidin-4-yl)oxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Chloro-4-((4-methylpiperidin-1-yl)oxy)aniline
- 3-Chloro-4-((3-methylpiperidin-1-yl)oxy)aniline
- 4-((1-Methylpiperidin-4-yl)oxy)aniline
Uniqueness
3-Chloro-4-((1-methylpiperidin-4-yl)oxy)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and the 1-methylpiperidin-4-yloxy group influences its reactivity and interactions with molecular targets, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C12H17ClN2O |
|---|---|
Molekulargewicht |
240.73 g/mol |
IUPAC-Name |
3-chloro-4-(1-methylpiperidin-4-yl)oxyaniline |
InChI |
InChI=1S/C12H17ClN2O/c1-15-6-4-10(5-7-15)16-12-3-2-9(14)8-11(12)13/h2-3,8,10H,4-7,14H2,1H3 |
InChI-Schlüssel |
JRLFGXKFOQXSBO-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCC(CC1)OC2=C(C=C(C=C2)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-(3,5-Dimethoxyphenyl)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B12105430.png)

![[4-(Chloromethyl)phenyl]methyl-triphenyl-phosphonium chloride](/img/structure/B12105434.png)
![Ethyl 6-fluoro-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B12105439.png)

![(R)-Ethyl 2-(7-amino-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetate hcl](/img/structure/B12105446.png)


![[3-Hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12105460.png)
![(4S,5R)-1-(3-Methyl-2-butenyl)-4-carboxy-1-azoniabicyclo[3.3.0]octane](/img/structure/B12105462.png)
![2-[(3,4-Difluorophenyl)sulfanyl]cyclopentan-1-one](/img/structure/B12105469.png)

